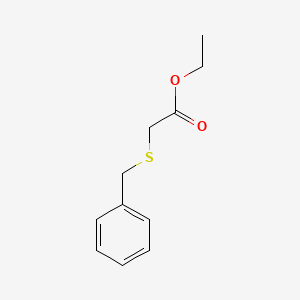

Ethyl 2-(Benzylsulfanyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzylsulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-13-11(12)9-14-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUYTQCKCHPMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391650 | |

| Record name | (Benzylsulfanyl)acetic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-67-4 | |

| Record name | (Benzylsulfanyl)acetic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of Ethyl 2-(Benzyloxy)acetate

Disclaimer: This technical guide focuses on Ethyl 2-(benzyloxy)acetate due to the limited availability of public data for Ethyl 2-(benzylsulfanyl)acetate. The structural difference, the substitution of a sulfur atom with an oxygen atom, will influence the chemical properties. However, the information presented here for the oxygen analog provides a valuable reference for researchers interested in this class of compounds.

Introduction

Ethyl 2-(benzyloxy)acetate is an organic compound that belongs to the class of carboxylic acid esters. It features a benzyl group attached to an acetate moiety via an ether linkage. This compound serves as a versatile building block in organic synthesis and may be explored for its potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Ethyl 2-(benzyloxy)acetate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 32122-09-1 | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.070 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.493 | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | CCOC(=O)COCc1ccccc1 | [1] |

| InChI | 1S/C11H14O3/c1-2-14-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | [1] |

| InChI Key | PHSWWKXTGAJPCQ-UHFFFAOYSA-N | [1] |

Synthesis

A common method for the synthesis of substituted acetate esters involves the reaction of a corresponding alcohol with an activated acetic acid derivative. While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(benzyloxy)acetate was not found in the immediate search results, a general synthetic pathway can be inferred.

A plausible synthesis route is the Williamson ether synthesis followed by esterification, or the direct alkylation of an alcohol with an ethyl haloacetate. For instance, the reaction of benzyl alcohol with ethyl bromoacetate in the presence of a base would yield the desired product.

A related synthesis for a more complex derivative, ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate, involves the reaction of a ketone with diethyl carbonate and sodium hydride. While not a direct synthesis of the core topic, it illustrates a method for forming a related ethyl acetate derivative.

Experimental Protocols

General Synthesis of Ethyl 2-(benzyloxy)acetate (Illustrative)

Materials:

-

Benzyl alcohol

-

Ethyl bromoacetate

-

Sodium hydride (or a milder base like potassium carbonate)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzyl alcohol in the chosen anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for a specified time to ensure the formation of the sodium benzoxide.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the ether linkage.

Logical Relationships in Synthesis

The synthesis of Ethyl 2-(benzyloxy)acetate can be visualized as a straightforward two-step logical process involving the formation of an alkoxide followed by a nucleophilic substitution.

Caption: Synthetic workflow for Ethyl 2-(benzyloxy)acetate.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving Ethyl 2-(benzyloxy)acetate were identified in the search results, compounds with similar structural motifs are of interest in drug discovery. For example, some esters and ethers are known to interact with various biological targets. Should this compound be investigated for its biological activity, a general workflow for screening its effect on a hypothetical signaling pathway is presented below.

Caption: Experimental workflow for pathway analysis.

Conclusion

Ethyl 2-(benzyloxy)acetate is a compound with well-defined physical and chemical properties. While detailed experimental protocols and biological activity data are not extensively available in the public domain, its synthesis can be achieved through standard organic chemistry reactions. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical and pharmaceutical sciences. Further investigation into its reactivity and biological properties could reveal novel applications.

References

An In-depth Technical Guide to Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Ethyl 2-(Benzylsulfanyl)acetate is not widely documented in publicly available chemical databases under a specific CAS number. Consequently, the information presented in this guide regarding its physicochemical properties is based on closely related analogs and established principles of organic chemistry. The experimental protocol provided is a representative synthetic method.

Introduction

This compound, also known as ethyl 2-(benzylthio)acetate, is an organic compound featuring a benzylsulfanyl group attached to the alpha-carbon of an ethyl acetate moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the thioether linkage and the ester functionality allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures.

Chemical and Physical Properties

| Property | Predicted / Representative Value | Notes |

| Molecular Formula | C₁₁H₁₄O₂S | Calculated from the chemical structure. |

| Molecular Weight | 210.29 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for similar organic esters. |

| Boiling Point | > 200 °C (estimated) | Estimated based on structurally similar compounds. The exact boiling point would need to be determined experimentally and is dependent on pressure. |

| Density | ~1.1 g/cm³ (estimated) | Estimated based on analogous thioethers and esters. |

| Solubility | Insoluble in water | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, which is characteristic of moderately polar organic esters. |

| Refractive Index | ~1.54 (estimated) | Estimated based on similar aromatic thioethers. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of a haloacetate with benzyl mercaptan. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis via S-alkylation

Objective: To synthesize this compound by the reaction of benzyl mercaptan with ethyl chloroacetate.

Materials:

-

Benzyl mercaptan (phenylmethanethiol)

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) or acetone.

-

Base Addition: Add 1.2 equivalents of a suitable base, such as powdered anhydrous potassium carbonate or sodium ethoxide.

-

Thiol Addition: To the stirring suspension, add 1.0 equivalent of benzyl mercaptan dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the thiolate anion.

-

Alkylation: Add 1.1 equivalents of ethyl chloroacetate dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzyl mercaptan) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not well-documented, its structural motifs are present in various biologically active molecules. Thioether-containing compounds are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The ester functionality of this compound can serve as a handle for further chemical modifications, such as:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or other functional groups.

-

Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification.

-

Alpha-functionalization: The methylene group adjacent to the carbonyl can potentially be deprotonated and functionalized.

These potential transformations make this compound a useful starting material for the synthesis of compound libraries for drug discovery screening.

Logical Relationship for Potential Derivatization

Caption: Potential derivatization pathways for this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. For researchers and scientists in drug development, this compound represents a versatile building block for the creation of novel molecules with the potential for a wide range of biological activities. Further investigation into the specific properties and applications of this compound is warranted.

Ethyl 2-(Benzylsulfanyl)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-(Benzylsulfanyl)acetate, a versatile reagent and building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications.

Core Properties of this compound

This compound, also known as Ethyl 2-(benzylthio)acetate, is a thioether and an ester. Its molecular structure consists of an ethyl acetate group where one of the alpha-hydrogens is replaced by a benzylsulfanyl group.

| Property | Value | Source |

| Molecular Weight | 210.29 g/mol | --INVALID-LINK-- |

| Molecular Formula | C11H14O2S | --INVALID-LINK-- |

| CAS Number | 6344-43-0 | --INVALID-LINK-- |

| Appearance | No data available | |

| Boiling Point | 135-140 °C at 2 mmHg | --INVALID-LINK-- |

| Density | 1.104 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.549 | --INVALID-LINK-- |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reaction of ethyl chloroacetate with benzyl mercaptan in the presence of a base. This nucleophilic substitution reaction is a common method for the formation of thioethers.

Materials:

-

Ethyl chloroacetate

-

Benzyl mercaptan (alpha-toluenethiol)

-

Anhydrous potassium carbonate (K2CO3) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., acetone, ethanol, or dimethylformamide - DMF)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl mercaptan in the chosen anhydrous solvent.

-

Base Addition: To this solution, add the base (e.g., anhydrous potassium carbonate or sodium ethoxide) portion-wise while stirring. The base will deprotonate the thiol to form the more nucleophilic thiolate.

-

Addition of Electrophile: Slowly add ethyl chloroacetate to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., KCl) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any remaining inorganic salts and impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.

An In-depth Technical Guide to the Structure of Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

Ethyl 2-(benzylsulfanyl)acetate, with the chemical formula C₁₁H₁₄O₂S, consists of a central ethyl acetate core functionalized with a benzylsulfanyl group at the alpha-carbon. The benzylsulfanyl moiety comprises a benzyl group (a benzene ring attached to a methylene bridge) linked through a sulfur atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂S |

| Molecular Weight | 210.29 g/mol |

| CAS Number | 64178-30-7 |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents like ethanol, diethyl ether, and acetone |

Synthesis of this compound

A common and effective method for the synthesis of thioethers such as this compound is the Williamson ether synthesis, adapted for sulfur nucleophiles. This involves the reaction of a thiol with an alkyl halide in the presence of a base. For the synthesis of the title compound, benzyl mercaptan (phenylmethanethiol) would serve as the sulfur nucleophile and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, as the electrophile.

Experimental Protocol:

Materials:

-

Benzyl mercaptan

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)

-

Acetone (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

-

To a solution of benzyl mercaptan (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The residue is dissolved in diethyl ether and washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis (Predicted)

While specific experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| S-CH₂-CO | ~3.2 | Singlet | 2H |

| Benzyl -CH₂-S | ~3.7 | Singlet | 2H |

| Ethyl -O-CH₂ | ~4.1 | Quartet | 2H |

| Aromatic C-H | ~7.2-7.4 | Multiplet | 5H |

The predictions are based on the analysis of similar structures containing ethyl ester and benzyl groups. The methylene protons adjacent to the sulfur and the carbonyl group are expected to be singlets, while the ethyl group will show the characteristic triplet-quartet pattern. The aromatic protons of the benzyl group will likely appear as a multiplet in the aromatic region.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| S-C H₂-CO | ~35 |

| Benzyl -C H₂-S | ~36 |

| Ethyl -O-CH₂ | ~61 |

| Aromatic C (quaternary) | ~127 |

| Aromatic CH | ~128-129 |

| Carbonyl C=O | ~170 |

The carbonyl carbon of the ester is expected to be the most downfield signal. The methylene carbons and the aromatic carbons will have distinct chemical shifts that can be used for structural confirmation.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1735 | Strong |

| C-O (Ester) | ~1200-1100 | Strong |

| C-S | ~700-600 | Weak to Medium |

| Aromatic C-H | ~3100-3000 | Medium |

| Aliphatic C-H | ~3000-2850 | Medium |

| Aromatic C=C | ~1600, 1450 | Medium to Weak |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group.

Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at m/z = 210. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the cleavage of the benzyl group (C₇H₇⁺, m/z = 91), which is a very stable carbocation.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a straightforward chemical transformation. The logical relationship between the reactants and the product is depicted below.

Caption: Logical flow of the synthesis reaction.

Conclusion

This compound is a molecule of interest with a structure amenable to straightforward synthesis. While detailed experimental characterization is not widely published, its structural features and spectroscopic properties can be reliably predicted based on established principles of organic chemistry and data from analogous compounds. This guide provides a foundational understanding for researchers and professionals working with this and related thioether compounds. Further experimental work is warranted to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(Benzylsulfanyl)acetate, a valuable intermediate in organic synthesis and drug discovery. The primary synthesis pathway detailed is the S-alkylation of benzyl mercaptan with ethyl chloroacetate, a method analogous to the well-established Williamson ether synthesis. This document outlines the reaction mechanism, provides detailed experimental protocols for key reactions, and presents quantitative data from analogous syntheses to offer a comparative perspective on reaction efficiency. Furthermore, this guide includes visual representations of the synthesis pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound, also known as ethyl 2-(benzylthio)acetate, is a sulfur-containing ester that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The core structure, featuring a flexible thioether linkage, is of significant interest in medicinal chemistry for its potential to interact with biological targets. This guide focuses on the most common and efficient method for its preparation: the nucleophilic substitution reaction between a benzyl thiolate and an ethyl haloacetate.

Core Synthesis Pathway: S-Alkylation

The most direct and widely applicable method for the synthesis of this compound is the S-alkylation of benzyl mercaptan with ethyl chloroacetate. This reaction follows an SN2 mechanism, where the thiolate anion, a potent nucleophile, displaces the chloride leaving group from the alpha-carbon of the ethyl acetate moiety.

The overall reaction can be summarized as follows:

Benzyl Mercaptan + Ethyl Chloroacetate → this compound + Salt

A base is required to deprotonate the thiol group of benzyl mercaptan, thereby generating the more nucleophilic thiolate anion. Common bases for this transformation include potassium carbonate, sodium carbonate, and sodium acetate. The choice of solvent is also critical, with polar aprotic solvents such as acetone and dimethylformamide (DMF) being frequently employed to facilitate the SN2 reaction.

Caption: General synthesis pathway for this compound.

Quantitative Data from Analogous Syntheses

| Thiol Reactant | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Mercaptobenzothiazole | K₂CO₃ | Acetone | Reflux | Not Specified | Moderate | [1] |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | K₂CO₃ | DMF | Reflux | 5 hours | 65% | [2] |

| 2-Mercaptopyrimidine derivative | Sodium Acetate | Ethanol | Reflux | 6 hours | Not Specified |

Based on these analogous reactions, a yield in the range of 60-80% can be reasonably expected for the synthesis of this compound under optimized conditions.

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting materials and a proposed protocol for the synthesis of the target compound based on established methodologies for similar transformations.[1][2]

Synthesis of Benzyl Mercaptan (Starting Material)

An efficient method for the preparation of benzyl mercaptan involves the reaction of benzyl chloride with a hydrosulfide salt.

Experimental Protocol:

-

To a solution of commercial sodium hydrosulfide in water, add benzyl chloride in a dropwise manner at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purify the crude product by distillation under reduced pressure to obtain pure benzyl mercaptan. A yield of approximately 80% can be expected.

Proposed Synthesis of this compound

This protocol is based on the general procedures for the S-alkylation of thiols with ethyl chloroacetate.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl mercaptan (1.0 eq.) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

-

To this suspension, add ethyl chloroacetate (1.1 eq.) dropwise over a period of 15 minutes.

-

Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, as monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate by distillation under reduced pressure.

-

Pour the remaining residue into ice-cold water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the S-alkylation of benzyl mercaptan with ethyl chloroacetate. This technical guide provides a robust framework for its preparation, drawing upon established protocols for analogous reactions. The detailed experimental procedures and comparative quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient production of this important chemical intermediate. Further optimization of reaction conditions, such as screening different base-solvent combinations and reaction temperatures, may lead to improved yields and reaction times.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of Ethyl 2-(Benzylsulfanyl)acetate, a thioether derivative with potential applications in organic synthesis and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established chemical principles. This guide consolidates information from analogous reactions to present a comprehensive protocol for its preparation and characterization.

Introduction

This compound belongs to the class of α-thio-substituted esters. The introduction of a benzylsulfanyl group to the ethyl acetate backbone offers a versatile scaffold for further chemical modifications. Thioethers of this nature are of interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as synthetic intermediates. The synthesis of analogous compounds, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate and ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, has been well-documented, and these methodologies provide a strong foundation for the preparation of the title compound.[1][2][3]

The primary synthetic route involves the S-alkylation of benzyl mercaptan (also known as phenylmethanethiol) with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This nucleophilic substitution reaction is generally carried out in the presence of a base to facilitate the formation of the more nucleophilic thiolate anion.

Synthesis of Starting Materials

A reliable supply of high-purity starting materials is crucial for the successful synthesis of this compound.

Benzyl Mercaptan

Benzyl mercaptan can be synthesized by treating benzyl chloride with sodium hydrosulfide.[4] An alternative method involves the reaction of benzyl chloride or bromide with thiourea, followed by hydrolysis of the resulting benzylthiouronium salt.[5]

Ethyl Chloroacetate

Ethyl chloroacetate can be prepared by the Fischer esterification of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[6]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound based on standard S-alkylation methods for similar thiol compounds.[1][3][7]

Materials:

-

Benzyl Mercaptan

-

Ethyl Chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl Ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl mercaptan (1 equivalent) and anhydrous acetone.

-

Base Addition: While stirring, add anhydrous potassium carbonate (1.5 equivalents). The suspension should be stirred at room temperature for approximately 30 minutes to facilitate the formation of the benzyl thiolate.

-

Alkylation: Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash it with deionized water to remove any remaining inorganic salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound and its precursors. The data for the final product is predicted based on analogous reactions, as specific literature values are not available.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Equivalents | Boiling Point (°C) |

| Benzyl Mercaptan | C₇H₈S | 124.21 | 1.0 | 194-195 |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.1 | 144-146 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | N/A (m.p. 891) |

| This compound | C₁₁H₁₄O₂S | 210.30 | (Product) | Predicted >200 |

Note: Boiling points are at atmospheric pressure.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(Benzylsulfanyl)acetate, also known by its IUPAC name, Ethyl 2-(benzylthio)acetate . This document details its physicochemical properties, a robust synthesis protocol, and its potential applications in the field of drug discovery and development, with a focus on its role as a versatile chemical intermediate.

Chemical Identity and Properties

Ethyl 2-(benzylthio)acetate is a sulfur-containing organic compound that serves as a valuable building block in organic synthesis. Its structure incorporates a benzyl group attached to a sulfur atom, which is subsequently linked to an ethyl acetate moiety. This combination of a flexible benzyl group and a reactive ester function makes it a useful scaffold for the synthesis of more complex molecules.

Physicochemical Data

| Property | Value | Source/Analogue |

| IUPAC Name | Ethyl 2-(benzylthio)acetate | - |

| Synonyms | This compound, S-Benzylmercaptoacetic acid ethyl ester | - |

| Molecular Formula | C₁₁H₁₄O₂S | - |

| Molecular Weight | 210.29 g/mol | - |

| Appearance | Colorless to pale yellow liquid (estimated) | Visual inspection of similar compounds |

| Boiling Point | ~140-145 °C at 10 mmHg (estimated) | Extrapolated from similar structures |

| Density | ~1.1 g/cm³ (estimated) | Based on ethyl 2-(methylthio)acetate[1] |

| Refractive Index | ~1.54 (estimated) | Based on ethyl 2-(methylthio)acetate[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); Insoluble in water. | General solubility of similar esters[2] |

Synthesis of Ethyl 2-(benzylthio)acetate

The synthesis of Ethyl 2-(benzylthio)acetate can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of benzyl mercaptan with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis via S-alkylation

This protocol details the synthesis of Ethyl 2-(benzylthio)acetate from benzyl mercaptan and ethyl chloroacetate.

Materials:

-

Benzyl mercaptan (phenylmethanethiol)

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone (100 mL).

-

Addition of Reactants: To the stirred suspension, add benzyl mercaptan (1.0 equivalent). Allow the mixture to stir for 10 minutes at room temperature.

-

Alkylation: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 2-(benzylthio)acetate can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Ethyl 2-(benzylthio)acetate.

Spectroscopic Data

The structural elucidation of Ethyl 2-(benzylthio)acetate is confirmed through various spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene group adjacent to the sulfur and carbonyl groups (around 3.2 ppm), a singlet for the benzylic methylene group (around 3.8 ppm), and multiplets in the aromatic region (7.2-7.4 ppm) corresponding to the phenyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals for the ethyl group carbons, the methylene carbons, the carbonyl carbon of the ester, and the aromatic carbons of the benzyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching vibrations for both aliphatic and aromatic protons would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the benzyl group (-CH₂Ph).

Applications in Drug Discovery and Development

Ethyl 2-(benzylthio)acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to modify both the ester and the benzylthio moieties.

Derivatives of similar sulfur-containing esters have been investigated for a range of biological activities, including antimicrobial and antifungal properties. The thioether linkage is a common feature in various biologically active compounds.

Role as a Synthetic Scaffold

The ester functionality of Ethyl 2-(benzylthio)acetate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The benzyl group can be modified or replaced to explore structure-activity relationships (SAR) in a drug discovery program.

Conceptual Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow where Ethyl 2-(benzylthio)acetate is used as a starting material for the synthesis of a hypothetical library of compounds for biological screening.

Caption: Conceptual workflow for drug discovery.

Conclusion

Ethyl 2-(benzylthio)acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key functional handles—the ester and the benzylthio groups—make it an attractive starting material for the creation of diverse molecular architectures for drug discovery programs. This guide provides foundational technical information for researchers and scientists working with this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 2-(Benzylsulfanyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Ethyl 2-(Benzylsulfanyl)acetate. The information compiled within is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 4.15 | q | 2H | -O-CH₂ -CH₃ |

| 3.75 | s | 2H | S-CH₂ -Ph |

| 3.18 | s | 2H | -S-CH₂ -COO- |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C =O |

| 137.8 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.2 | Ar-C H |

| 61.5 | -O-C H₂-CH₃ |

| 36.5 | S-C H₂-Ph |

| 34.0 | -S-C H₂-COO- |

| 14.2 | -O-CH₂-C H₃ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060, 3030 | w | C-H (aromatic) |

| 2980, 2930 | m | C-H (aliphatic) |

| 1735 | s | C=O (ester) |

| 1495, 1455 | m | C=C (aromatic) |

| 1250 | s | C-O (ester) |

| 695 | s | C-S |

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 40 | [M]⁺ |

| 123 | 15 | [M - CO₂Et]⁺ |

| 91 | 100 | [C₇H₇]⁺ (benzyl) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of benzyl mercaptan and ethyl chloroacetate.

Materials:

-

Benzyl mercaptan

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of benzyl mercaptan (1.0 eq) in anhydrous acetone in a round-bottom flask, anhydrous potassium carbonate (1.5 eq) is added.

-

The resulting suspension is stirred vigorously at room temperature for 30 minutes.

-

Ethyl chloroacetate (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the acetone is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis

Instrumentation:

-

¹H and ¹³C NMR: A 400 MHz NMR spectrometer.

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

MS: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

NMR: The purified compound is dissolved in deuterated chloroform (CDCl₃).

-

IR: A thin film of the liquid sample is placed between two sodium chloride plates.

-

MS: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Spectroscopic analysis workflow.

In-Depth Technical Guide to the Physical Properties of Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-(benzylsulfanyl)acetate, a compound of interest in various research and development applications. This document compiles available data on its fundamental physical characteristics and outlines the standard experimental methodologies for their determination.

Core Physical Properties

This compound is a clear liquid at room temperature. Its core physical and chemical identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂S | - |

| Molecular Weight | 210.29 g/mol | [1] |

| Appearance | Clear Liquid | [1] |

| Purity | 99.0% | [1] |

Experimental Protocols for Physical Property Determination

The following are detailed experimental methodologies for the determination of key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with the flask, condenser, and a collection vessel.

-

Insert a thermometer into the neck of the distillation flask, ensuring the bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Gradually heat the flask.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

Determination of Melting Point (for solidified sample)

Should the compound be a solid at lower temperatures, its melting point can be determined as follows.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

Procedure:

-

Introduce a small, powdered sample of solidified this compound into a capillary tube, sealed at one end.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water of a known temperature and record the mass.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and record the mass.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume can be determined from the mass and known density of water.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Refractometer (e.g., Abbé refractometer)

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, typically at 20°C or 25°C.

-

Observe the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

Add a small, measured amount of this compound to a test tube.

-

Add a specific volume of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Allow the mixture to stand and observe if the solute has completely dissolved.

-

If the substance dissolves, it is considered soluble in that solvent under the tested conditions. If a separate layer or solid particles remain, it is considered insoluble or partially soluble. This can be quantified by determining the concentration of the saturated solution.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are largely determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

References

Unveiling the Antimicrobial Potential of the Ethyl 2-(Benzylsulfanyl)acetate Scaffold: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct biological activity data for Ethyl 2-(Benzylsulfanyl)acetate is not extensively documented in publicly available literature, a growing body of evidence from studies on its structural analogs suggests that the benzylsulfanyl acetate moiety may serve as a valuable pharmacophore, particularly in the development of novel antimicrobial agents. This technical guide synthesizes the existing research on closely related derivatives to illuminate the potential biological activities of this compound, with a focus on its antimicrobial properties. The data presented herein is extrapolated from studies on more complex molecules containing the core this compound structure, providing a foundational understanding for future research and development in this area.

Antimicrobial Activity of Benzylsulfanyl Derivatives

Recent studies have demonstrated that derivatives incorporating the benzylsulfanyl group exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that this compound itself could be a promising candidate for antimicrobial screening and lead optimization.

Antibacterial and Antifungal Activity of Pyrimidine Derivatives

A series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives, which contain the core "ethyl 2-(benzylthio)" structure, have been synthesized and evaluated for their in vitro antimicrobial activity. Several of these compounds demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: In Vitro Antibacterial Activity of Ethyl 2-(Substituted Benzylthio)pyrimidine Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Streptococcus pyogenes | Klebsiella pneumoniae |

|---|---|---|---|---|---|

| 8a | 100 | 200 | 200 | 100 | 200 |

| 8b | 100 | 100 | 200 | 200 | 100 |

| 8c | 200 | 100 | 100 | 100 | 200 |

| 8e | 100 | 200 | 200 | 100 | 100 |

| 8f | 200 | 100 | 100 | 200 | 200 |

| 8i | 100 | 100 | 200 | 100 | 100 |

| 8j | 200 | 200 | 100 | 200 | 100 |

| Ampicillin | 100 | 250 | 100 | 100 | 250 |

| Chloramphenicol | 50 | 50 | 50 | 50 | 50 |

| Ciprofloxacin | 25 | 50 | 50 | 50 | 50 |

Data extrapolated from studies on complex derivatives of this compound.

Table 2: In Vitro Antifungal Activity of Ethyl 2-(Substituted Benzylthio)pyrimidine Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound | Candida albicans | Aspergillus fumigatus | Penicillium marneffei | Trichophyton mentagrophytes | Aspergillus flavus |

|---|---|---|---|---|---|

| 8a | 500 | 200 | 200 | 200 | 500 |

| 8b | 200 | 500 | 500 | 200 | 200 |

| 8c | 500 | 200 | 200 | 500 | 500 |

| 8e | 200 | 200 | 500 | 200 | 200 |

| 8f | 500 | 500 | 200 | 500 | 500 |

| 8i | 200 | 200 | 200 | 500 | 200 |

| 8j | 500 | 500 | 500 | 200 | 500 |

| Nystatin | 100 | 100 | 100 | 100 | 100 |

| Griseofulvin | 500 | 100 | 100 | 100 | 100 |

Data extrapolated from studies on complex derivatives of this compound.

Antimycobacterial and Antibacterial Activity of Oxadiazole and Triazole Derivatives

Further evidence for the antimicrobial potential of the benzylsulfanyl scaffold comes from studies on 1,3,4-oxadiazole and 1,2,4-triazole derivatives.

A novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial and antimycobacterial activities. While these compounds did not show significant antitumor activity, certain derivatives displayed promising antibacterial effects against Escherichia coli and notable antitubercular activity[1].

Similarly, a study on 3-benzylsulfanyl derivatives of 1,2,4-triazole revealed moderate to slight in vitro antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii. The minimum inhibitory concentrations for these compounds ranged from 32 to >1000 µmol/L[2].

Table 3: Antimicrobial Activity of Benzylsulfanyl-Substituted Heterocycles

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(benzothiazolyl-sulfanyl)-1,3,4-oxadiazole | Escherichia coli | 12.5 µg/mL | [1] |

| 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(triazolyl-sulfanyl)-1,3,4-oxadiazole | Mycobacterium tuberculosis | 25 µg/mL | [1] |

| 3-Benzylsulfanyl-1,2,4-triazole derivatives | Mycobacterium species | 32 - >1000 µmol/L |[2] |

Data extrapolated from studies on complex derivatives of this compound.

Experimental Protocols

The following are detailed methodologies for the key antimicrobial screening assays cited in the literature for benzylsulfanyl derivatives. These protocols can be adapted for the evaluation of this compound.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

-

Preparation of Inoculum: Bacterial strains are cultured on a suitable agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Microtiter Plates: The test compounds and standard antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Method for Antifungal Susceptibility Testing

This method is used to assess the antifungal activity of a compound by measuring the zone of growth inhibition.

-

Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) until sufficient sporulation occurs. A spore suspension is prepared in sterile saline containing a surfactant (e.g., Tween 80) and adjusted to a concentration of approximately 10⁶ spores/mL.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the fungal suspension and used to evenly inoculate the surface of the agar plates.

-

Preparation of Wells and Application of Test Compounds: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific volume of the test compound solution (at various concentrations) and a standard antifungal agent are added to the wells.

-

Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours. The diameter of the zone of inhibition around each well is then measured in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the in vitro screening of compounds for antimicrobial activity.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Signaling Pathways and Mechanism of Action

The current body of literature on benzylsulfanyl derivatives primarily focuses on initial antimicrobial screening. As such, detailed studies elucidating the specific signaling pathways modulated by these compounds or their precise mechanisms of action have not yet been reported. The observed broad-spectrum activity against both bacteria and fungi suggests that these compounds may target fundamental cellular processes common to these microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Further investigation, including transcriptomic and proteomic analyses, is required to identify the molecular targets and signaling cascades affected by this class of compounds.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the significant antimicrobial effects observed in its more complex derivatives strongly suggest that the benzylsulfanyl acetate scaffold is a promising starting point for the development of new anti-infective agents. The data collated in this guide provides a compelling rationale for the inclusion of this compound in future antimicrobial screening programs.

Key future research directions should include:

-

Direct Biological Screening: Undertake comprehensive in vitro screening of this compound against a wide panel of clinically relevant bacteria and fungi to determine its intrinsic activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a focused library of simple analogs of this compound to establish clear SAR and identify key structural features required for optimal activity.

-

Mechanism of Action Studies: For active compounds, conduct detailed mechanistic studies to identify their molecular targets and understand how they exert their antimicrobial effects.

-

In Vivo Efficacy and Toxicity: Progress the most promising candidates into preclinical animal models to evaluate their in vivo efficacy and assess their safety profiles.

By systematically exploring the biological potential of this core scaffold, the scientific community can unlock new avenues for the discovery of much-needed antimicrobial therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(Benzylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(Benzylsulfanyl)acetate, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through the S-alkylation of benzyl mercaptan with ethyl chloroacetate, a reaction analogous to the Williamson ether synthesis. The protocol herein is based on established methodologies for S-alkylation of thiols, offering a reliable and reproducible procedure.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various biologically active molecules. The thioether linkage and the ester functionality provide versatile handles for further chemical modifications. The synthesis described is a straightforward nucleophilic substitution reaction where the thiolate, generated in situ from benzyl mercaptan, displaces the chloride from ethyl chloroacetate.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the S-alkylation of thiols.[1]

Materials:

-

Benzyl mercaptan

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl mercaptan (1.0 eq), anhydrous potassium carbonate (1.0 eq), and anhydrous DMF.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzyl thiolate.

-

Addition of Alkylating Agent: Add ethyl chloroacetate (1.0 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on an analogous, reported procedure.[1]

| Parameter | Value |

| Reactants | |

| Benzyl Mercaptan | 1.0 molar equivalent |

| Ethyl Chloroacetate | 1.0 molar equivalent |

| Potassium Carbonate | 1.0 molar equivalent |

| Solvent | |

| Solvent Type | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 5 hours |

| Yield | |

| Expected Yield | ~65% (based on analogous reaction)[1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Applications of Ethyl 2-(Benzylsulfanyl)acetate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylsulfanyl)acetate, also known as ethyl 2-(benzylthio)acetate, is a versatile reagent in organic synthesis. Its structure features an active methylene group flanked by an ester and a thioether, making it a valuable building block for a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of heterocyclic compounds and as a substrate in fundamental carbon-carbon bond-forming reactions.

Key Applications

The primary applications of this compound in organic synthesis revolve around the reactivity of its active methylene group and its utility as a precursor for more complex molecules. Key applications include:

-

Synthesis of Heterocyclic Compounds: It serves as a key precursor for the synthesis of various heterocyclic systems, most notably pyrazolones.

-

Carbon-Carbon Bond Formation: The active methylene protons can be readily abstracted to form a nucleophilic carbanion, which can then participate in a range of C-C bond-forming reactions, including alkylations, acylations, and condensations.

Application 1: Synthesis of 4-(Benzylsulfanylmethyl)-5-methyl-3H-pyrazol-3-one

One of the most well-documented applications of a derivative of this compound is in the synthesis of substituted pyrazolones. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis proceeds via a two-step sequence involving a three-component condensation to form a β-keto ester intermediate, followed by a cyclization reaction with hydrazine.

Reaction Scheme

Ethyl 2-(Benzylsulfanyl)acetate: A Versatile Scaffold in Medicinal Chemistry for the Synthesis of Bioactive Heterocycles

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(benzylsulfanyl)acetate is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its structure, featuring a reactive methylene group adjacent to an ester and a benzylsulfide moiety, allows for diverse chemical transformations, making it a key intermediate in the development of novel drug candidates. This document provides an overview of its applications in synthesizing prominent bioactive scaffolds, including benzothiazoles, pyrazolones, and quinazolinones, and details the experimental protocols for their synthesis.

Application 1: Synthesis of Anti-inflammatory Benzothiazole Derivatives

Benzothiazole derivatives synthesized using this compound precursors have demonstrated notable anti-inflammatory and anticancer properties. The mechanism of action for these compounds often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing NF-κB, these derivatives can downregulate the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Signaling Pathway: NF-κB Inhibition by Benzothiazole Derivatives

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Experimental Protocol: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate

This protocol details the synthesis of a benzothiazole derivative through the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate, a reaction analogous to using this compound as a synthon.

Materials:

-

2-mercaptobenzothiazole (0.01 M)

-

Ethyl chloroacetate (0.01 M)

-

Anhydrous Potassium Carbonate (K2CO3) (0.005 M)

-

Acetone

-

Diethyl ether

-

Ice-cold water

-

Round bottom flask, reflux condenser, magnetic stirrer, TLC plates

Procedure:

-

Dissolve 2-mercaptobenzothiazole (0.01 M) in acetone in a round bottom flask and stir for 30 minutes.

-

Add anhydrous potassium carbonate (0.005 M) to the mixture and reflux.

-

Add ethyl chloroacetate (0.01 M) dropwise over a period of 15 minutes.

-

Continue refluxing the reaction mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, remove the acetone by distillation.

-

Pour the remaining filtrate into ice-cold water with stirring.

-

Extract the aqueous layer with diethyl ether to isolate the product.

-

Recrystallize the obtained solid product from acetone to yield pure ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate.[1]

| Parameter | Value | Reference |

| Reaction Time | 2-15 min (Microwave) | [1] |

| Yield | Moderate to High | [1] |

| Melting Point | Varies with substitution | - |

Application 2: Synthesis of Anticonvulsant and Neuroprotective Pyrazolone Derivatives

This compound serves as a precursor for the synthesis of 4-substituted-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. These compounds have shown potential as anticonvulsant and neuroprotective agents. Their mechanism of action can involve the modulation of inflammatory pathways, such as the NF-κB/TNF-α/ROS cascade, and the inhibition of COX enzymes.

Signaling Pathway: Anti-inflammatory and Neuroprotective Effects of Pyrazolone Derivatives

Caption: Neuroprotective mechanism of pyrazolone derivatives.

Experimental Protocol: Two-stage Synthesis of 4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-ones

This protocol outlines a two-stage synthesis where an intermediate analogous to this compound is first formed and then cyclized.

Stage 1: Synthesis of Ethyl 2-[(benzylsulfanyl)methyl]-2-(hydroxymethyl)-3-oxobutanoate

-

Reactants: Ethyl acetoacetate, formaldehyde, and phenylmethanethiol (benzyl mercaptan).

-

Catalyst: Sodium hydroxide (0.1 equiv).

-

Procedure: A three-component condensation reaction is performed. The exact solvent and temperature conditions would need to be optimized but typically involve stirring the components in a suitable solvent like ethanol at room temperature.

Stage 2: Synthesis of 4-{[benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

-

Reactants: Ethyl 2-[(benzylsulfanyl)methyl]-2-(hydroxymethyl)-3-oxobutanoate (from Stage 1) and hydrazine hydrate.

-

Solvent: Ethanol.

-

Procedure: The condensation product from Stage 1 is reacted with hydrazine hydrate in ethanol at room temperature to yield the final pyrazolone derivative.[2]

| Parameter | Stage 1 | Stage 2 | Reference |

| Reaction Type | Three-component condensation | Cyclization | [2] |

| Key Reagents | Ethyl acetoacetate, formaldehyde, benzyl mercaptan | Hydrazine hydrate | [2] |

| Temperature | Room Temperature | Room Temperature | [2] |

Application 3: Synthesis of Antitumor Quinazolinone Derivatives

This compound is a key precursor for synthesizing 2-thio-substituted quinazolin-4-ones, a class of compounds with a broad spectrum of biological activities, including antitumor, anticonvulsant, and antibacterial effects. The antitumor mechanism of certain quinazolinone derivatives involves the inhibition of crucial cellular enzymes like topoisomerase II, which is essential for DNA replication and repair in cancer cells.

Signaling Pathway: Inhibition of Topoisomerase II by Quinazolinone Derivatives

Caption: Inhibition of Topoisomerase II by quinazolinone derivatives.

Experimental Protocol: Synthesis of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Materials:

-

2-mercapto-3-phenylquinazolin-4(3H)-one (20 mmol)

-

Ethyl chloroacetate (20 mmol)

-

Anhydrous potassium carbonate (20 mmol)

-

Dry Dimethylformamide (DMF) (30 mL)

-

Ethanol

-

Ice-cold water

Procedure:

-

In a dry round bottom flask, stir a mixture of 2-mercapto-3-phenylquinazolin-4(3H)-one (20 mmol) and anhydrous potassium carbonate (20 mmol) in dry DMF (30 mL) for 30 minutes.

-

Add ethyl chloroacetate (20 mmol) to the reaction mixture.

-

Reflux the mixture for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Filter the resulting white precipitate and recrystallize it from ethanol to obtain the pure product.[3][4]

| Parameter | Value | Reference |

| Yield | 65% | [4] |

| Melting Point | 485 K | [4] |

| Appearance | Colourless crystals | [4] |

This compound and its related precursors are indispensable building blocks in medicinal chemistry. The protocols and data presented herein demonstrate their utility in the synthesis of diverse and potent bioactive heterocyclic compounds. The ability to readily access complex molecular architectures such as benzothiazoles, pyrazolones, and quinazolinones underscores the importance of this reagent in the ongoing search for novel therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer. Researchers can utilize these methodologies as a foundation for the development of new derivatives with enhanced efficacy and selectivity.

References